3-Hydroxycarbamazepine

Overview

Description

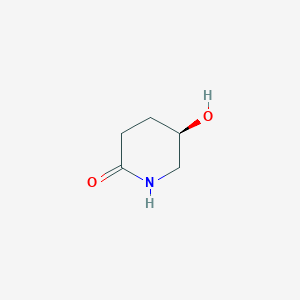

3-Hydroxycarbamazepine is a metabolite of carbamazepine, a widely used anticonvulsant drug. It is classified under the family of anticonvulsant drugs prevalently utilized for therapeutic purposes. This compound is of significant interest due to its pharmacological properties and its role in the metabolism of carbamazepine .

Mechanism of Action

Target of Action

3-Hydroxycarbamazepine, a metabolite of Carbamazepine, primarily targets cytochromes P450 (P450s) . These enzymes are involved in the formation of 2- and this compound, which may serve as precursors in the formation of protein-reactive metabolites . The formation of this compound is largely catalyzed by CYP2B6 and CYP3A4 .

Mode of Action

One major hypothesis is that it inhibitssodium channel firing , treating seizure activity . Animal research studies have demonstrated that it exerts its effects by lowering polysynaptic nerve response and inhibiting excitatory nervous system .

Biochemical Pathways

The conversion of Carbamazepine to this compound is a part of the drug’s metabolic pathway. This conversion is catalyzed by CYP2B6 and CYP3A4 . The formation of this compound can further lead to the formation of 2,3-dihydroxycarbamazepine . This secondary oxidation of this compound represents a potential bioactivation pathway via the formation of reactive metabolites capable of inactivating CYP3A4 .

Pharmacokinetics

Carbamazepine, from which this compound is derived, is almost completely metabolized in the liver, with only around 5% of the drug excreted unchanged . The major route of metabolism is conversion to Carbamazepine 10,11-epoxide, with minor metabolic pathways including ring-hydroxylation to form 2-hydroxy-Carbamazepine and this compound .

Result of Action

The result of the action of this compound is the suppression of high-frequency neuronal firing and the inhibition of the excitatory nervous system . This leads to the control of seizures and the treatment of pain resulting from trigeminal neuralgia .

Biochemical Analysis

Biochemical Properties

3-Hydroxycarbamazepine interacts with several enzymes, proteins, and other biomolecules. The formation of this compound is primarily catalyzed by cytochromes P450 (CYP2B6 and CYP3A4) in human liver microsomes . These enzymes are responsible for the hydroxylation of carbamazepine, leading to the formation of this compound .

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that human liver microsomes convert carbamazepine to this compound at rates significantly higher than those of 2-hydroxycarbamazepine .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of carbamazepine. The formation of this compound is primarily catalyzed by cytochromes P450 (CYP2B6 and CYP3A4) in human liver microsomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxycarbamazepine can be synthesized through the hydroxylation of carbamazepine. This process involves the use of specific enzymes, such as cytochrome P450, which catalyze the hydroxylation reaction . The reaction conditions typically include an aqueous medium and controlled temperature to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing biocatalysts to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycarbamazepine undergoes various chemical reactions, including:

Oxidation: Conversion to 2,3-dihydroxycarbamazepine.

Reduction: Formation of reduced metabolites.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: Employs reducing agents like sodium borohydride.

Substitution: Involves nucleophilic reagents under basic conditions.

Major Products Formed:

Oxidation: 2,3-Dihydroxycarbamazepine.

Reduction: Reduced carbamazepine derivatives.

Substitution: Various substituted carbamazepine analogs.

Scientific Research Applications

3-Hydroxycarbamazepine is used extensively in scientific research due to its diverse applications:

Biology: Studied for its role in the metabolism of carbamazepine and its potential effects on human health.

Medicine: Investigated for its pharmacokinetic properties and its potential therapeutic effects.

Industry: Utilized in the development of new anticonvulsant drugs and in environmental monitoring.

Comparison with Similar Compounds

Carbamazepine: The parent compound from which 3-Hydroxycarbamazepine is derived.

Oxcarbazepine: A structurally related anticonvulsant with similar pharmacological properties.

2-Hydroxycarbamazepine: Another hydroxylated metabolite of carbamazepine.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. Unlike oxcarbazepine, which is less toxic to the liver, this compound’s metabolic pathway and its potential effects on human health are distinct .

Properties

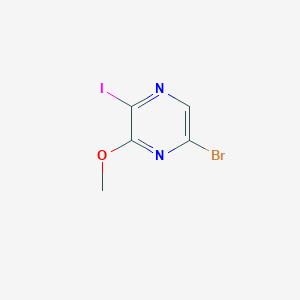

IUPAC Name |

2-hydroxybenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-7-8-12(18)9-14(11)17/h1-9,18H,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCFBZCATDIWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218202 | |

| Record name | 3-Hydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68011-67-6 | |

| Record name | 3-Hydroxycarbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68011-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycarbamazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68011-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYCARBAMAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDG5O25MKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 3-hydroxycarbamazepine?

A1: this compound (3-OHCBZ) is a major metabolite of carbamazepine (CBZ), a widely used antiepileptic drug. [, , , , , ]

Q2: Which enzymes are primarily responsible for the formation of this compound in the human body?

A2: Research indicates that CYP2B6 and CYP3A4 are the main enzymes responsible for converting carbamazepine to this compound in the liver. [, ]

Q3: Can this compound be further metabolized?

A3: Yes, this compound can undergo further biotransformation. Studies using human liver microsomes show that it can be converted to 2,3-dihydroxycarbamazepine, a catechol, primarily by CYP3A4. This catechol can then be oxidized to a reactive o-quinone. [] Additionally, research has identified multiple sequential glutathione adducts formed from 3-OHCBZ in human liver microsomes, suggesting its involvement in sequential bioactivation pathways. []

Q4: Is this compound considered a reactive metabolite?

A4: While not as inherently reactive as carbamazepine-10,11-epoxide, this compound can be further metabolized into reactive species. The formation of 2,3-dihydroxycarbamazepine from this compound and its subsequent oxidation to a reactive o-quinone are considered potential bioactivation pathways. []

Q5: Does this compound contribute to carbamazepine-induced toxicity?

A5: Although not definitively proven, the ability of this compound to form reactive metabolites, particularly through the CYP3A4 pathway, suggests a potential role in carbamazepine-induced idiosyncratic toxicity. [, ]

Q6: How is this compound typically analyzed in biological samples?

A6: this compound, along with carbamazepine and other metabolites, can be extracted from various matrices like wastewater, biosolids, and biological samples using techniques like solid-phase extraction (SPE) or pressurized liquid extraction (PLE). [, ] Quantification is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. [, , ]

Q7: Have this compound and other carbamazepine metabolites been detected in environmental samples?

A7: Yes, studies have detected this compound, along with carbamazepine and other metabolites, in various environmental matrices, including wastewater, biosolids, and surface water, highlighting their potential for environmental contamination. [, , , , ]

Q8: How does the adsorption behavior of this compound compare to carbamazepine and other metabolites in soil?

A8: Research has shown that this compound exhibits the highest adsorption among carbamazepine and its metabolites in various soil types. [] This behavior is likely influenced by the physicochemical properties of the compound, soil characteristics (like organic carbon content), and environmental factors like pH. [, ]

Q9: Does the presence of other carbamazepine metabolites affect the adsorption of this compound in soil?

A9: Yes, studies employing multi-solute systems have demonstrated a decrease in the adsorption of this compound in soil when compared to single-solute systems, indicating competition for adsorption sites between the different compounds. []

Q10: Are there any known analytical methods for separating and identifying this compound and other carbamazepine-related compounds?

A10: Yes, several analytical techniques are available. Microemulsion electrokinetic chromatography has been successfully applied to separate carbamazepine and oxcarbamazepine from their metabolites, including this compound. [] Capillary electrophoresis, particularly when employing chiral selectors like octakis-6-sulfato-γ-cyclodextrin, allows for the separation and even enantiomeric resolution of carbamazepine, oxcarbamazepine, and their metabolites, including this compound. []

Q11: What is the significance of studying the placental metabolism of carbamazepine and its metabolites, including this compound?

A12: Understanding the placental metabolism of these compounds is crucial due to potential fetal exposure during pregnancy. Research shows that while human placental microsomes do not metabolize carbamazepine, they can metabolize oxcarbazepine, producing 10-OH-CBZ and an unidentified metabolite. [] This highlights the importance of investigating the specific metabolic pathways of antiepileptic drugs and their metabolites in the placenta to assess potential risks to the developing fetus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)

![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)

![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)